Viprostol vs. PGE2: Superior Oral and Topical Antihypertensive Potency in SHR Model
Viprostol demonstrates substantially greater potency than natural PGE2 when administered orally or topically. In conscious spontaneously hypertensive rats (SHR), Viprostol (0.25-10 mg/kg orally, 0.03-0.1 mg/kg topically) lowered blood pressure in a dose-dependent manner. It was 100-200 times more potent orally and greater than 250 times more potent topically than l-prostaglandin E2 [1]. The duration of action for oral doses ranged from 1 to >8 hours, while topical doses lasted from >6 to >24 hours [2].
| Evidence Dimension | Oral and topical antihypertensive potency |
|---|---|
| Target Compound Data | Viprostol: 0.25-10 mg/kg oral; 0.03-0.1 mg/kg topical |
| Comparator Or Baseline | l-PGE2: baseline for potency calculation |
| Quantified Difference | 100-200x more potent orally; >250x more potent topically |
| Conditions | Conscious spontaneously hypertensive rats (SHR) |
Why This Matters
This quantifies Viprostol's suitability for oral and transdermal antihypertensive studies, as natural PGE2 has negligible activity by these routes.
- [1] Cervoni P, Chan PS, Lai FM, Birnbaum JE. CL 115,347 (DHV-PGE2 ME): a new orally and topically active prostaglandin antihypertensive agent. Fed Proc. 1983 Feb;42(2):157-61. PMID: 6571821. View Source
- [2] Chan PS, Cervoni P, Ronsberg MA, Accomando RC, Quirk GJ, Scully PA, Lipchuck LM. Antihypertensive activity of dl-15-deoxy-16-hydroxy-16(alpha/beta)-vinyl prostaglandin E2 methyl ester (CL 115,347), a new orally and transdermally long-acting antihypertensive agent. J Pharmacol Exp Ther. 1983 Sep;226(3):726-32. PMID: 6887009. View Source
